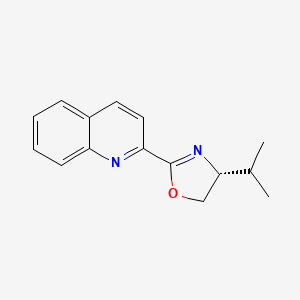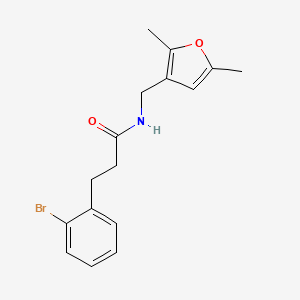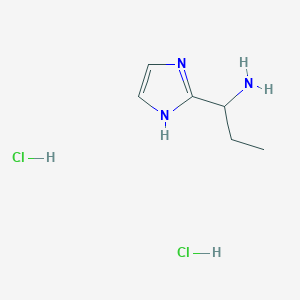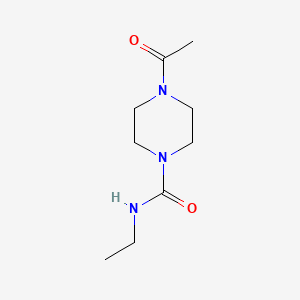
(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole” is a complex organic compound. It contains a quinoline moiety, which is an aromatic nitrogen-containing heterocyclic compound . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole” would require further analysis or computational modeling for a detailed understanding.Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . Various aryl alkynoates and alkynanilides undergo fast intramolecular reaction at room temperature in the presence of a catalytic amount of Pd (OAc) 2 and trifluoroacetic acid (TFA) as solvent to afford coumarins and quinolinones in good yields . The specific chemical reactions involving “®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole” are not explicitly mentioned in the available literature.科学的研究の応用
Antimicrobial Properties
(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole and its analogues have been researched for their antimicrobial properties. A study by Sanna et al. (1990) explored analogues of oxolinic acid, indicating their potential in selective antimicrobial activity against Escherichia coli (Sanna et al., 1990). Additionally, Machado et al. (2007) investigated the structure of a related compound, which may contribute to understanding its interactions in biological systems (Machado et al., 2007).
Catalytic Conversion of CO2
Nganga et al. (2021) studied rhenium tricarbonyl complexes coordinated by diimine ligands, including 2-(quinolin-2-yl)-4,5-dihydrooxazole, for catalyzing the reduction of CO2 to carbon monoxide and methane (Nganga et al., 2021).
Biological Effects and Physical-Chemical Properties
Kaplaushenko (2016) focused on the synthesis and physical-chemical properties of triazole-thiones derivatives, including those with quinoline-2-yl moieties, to evaluate their low toxicity and potential biological effects (Kaplaushenko, 2016).
Antimicrobial and Biological Activity
D'Souza et al. (2020) synthesized quinoline incorporated triazole derivatives, noting their significant biological activities, especially antimicrobial properties (D'Souza et al., 2020). Similarly, Holla et al. (2005) created substituted 1,2,3-triazoles with quinoline derivatives, assessing their antimicrobial potential (Holla et al., 2005).
Interaction with Aldehydes
Zozulynets et al. (2021) researched the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its reactivity with aldehydes, which is relevant for the development of new compounds with potential biological activity (Zozulynets et al., 2021).
In Vitro Cytotoxic Properties
Korcz et al. (2018) investigated the cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones, which are relevant for understanding the biological interactions and potential therapeutic applications of quinoline derivatives (Korcz et al., 2018).
特性
IUPAC Name |
(4R)-4-propan-2-yl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXYFOHSQUOJAN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2534112.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2534113.png)
![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)



![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)
![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)


